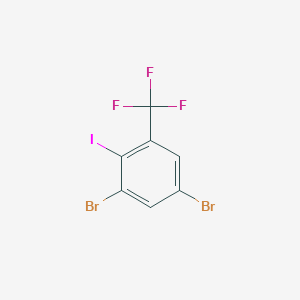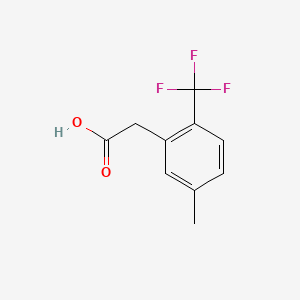
Ácido 5-metil-2-(trifluorometil)fenilacético
Descripción general
Descripción
“5-Methyl-2-(trifluoromethyl)phenylacetic acid” is a chemical compound. It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
Synthesis Analysis
The synthesis of “5-Methyl-2-(trifluoromethyl)phenylacetic acid” has been achieved through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents.
Molecular Structure Analysis
The molecular formula of “5-Methyl-2-(trifluoromethyl)phenylacetic acid” is C10H9F3O2 . The InChI code for this compound is 1S/C10H9F3O2/c1-6-2-3-8 (10 (11,12)13)7 (4-6)5-9 (14)15/h2-4H,5H2,1H3, (H,14,15) .
Chemical Reactions Analysis
The biological activities of trifluoromethylpyridine (TFMP) derivatives, which include “5-Methyl-2-(trifluoromethyl)phenylacetic acid”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of “5-Methyl-2-(trifluoromethyl)phenylacetic acid” include a boiling point of 117-120 degrees Celsius . The compound is a solid crystal at ambient temperature .
Aplicaciones Científicas De Investigación
Propiedades químicas e identificación
“Ácido 5-metil-2-(trifluorometil)fenilacético” tiene un número CAS de 1017778-27-6 y un peso molecular de 218,18 . Es un compuesto sólido-cristalino almacenado a temperatura ambiente . El nombre IUPAC del compuesto es ácido [5-metil-2-(trifluorometil)fenil]acético .
Reacciones en la posición bencílica
La posición bencílica del compuesto (el átomo de carbono adyacente al anillo aromático) es un sitio de interés en la química orgánica . Puede sufrir varias reacciones, incluida la bromación por radicales libres y la sustitución nucleofílica . Estas reacciones se pueden usar para modificar el compuesto y sintetizar nuevas moléculas .
Síntesis potencial de antitrombóticos e inhibidores de la lipooxigenasa
El ácido 2-(trifluorometil)fenilacético, un compuesto relacionado, se ha utilizado en la síntesis de posibles antitrombóticos e inhibidores de la lipooxigenasa . Si bien no es el compuesto exacto, esto sugiere que “ácido 5-metil-2-(trifluorometil)fenilacético” podría usarse potencialmente en aplicaciones similares.
Agente derivatizante en el análisis de éster de Mosher
El ácido (S)-(-)-α-metoxi-α-(trifluorometil)fenilacético, otro compuesto relacionado, se usa comúnmente como agente derivatizante en el análisis de éster de Mosher . Este método se usa para determinar la configuración absoluta del centro de carbono quiral en alcoholes secundarios y aminas . Esto sugiere que “ácido 5-metil-2-(trifluorometil)fenilacético” podría usarse potencialmente en aplicaciones similares.
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may interact with enzymes or receptors involved in these pathways.
Mode of Action
If it acts similarly to related compounds, it may inhibit enzymes such as lipoxygenases, which play a role in inflammation and immune responses .
Biochemical Pathways
If it acts as a lipoxygenase inhibitor, it could affect the metabolism of arachidonic acid, a key inflammatory mediator .
Result of Action
If it acts as an inhibitor of lipoxygenases, it could potentially reduce the production of inflammatory mediators, thereby modulating immune responses .
Análisis Bioquímico
Biochemical Properties
5-Methyl-2-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 5-Methyl-2-(trifluoromethyl)phenylacetic acid and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other substrates. Additionally, this compound may interact with other biomolecules, such as transport proteins, influencing its distribution and bioavailability within biological systems .
Cellular Effects
The effects of 5-Methyl-2-(trifluoromethyl)phenylacetic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the activation of transcription factors and the regulation of gene expression. For instance, 5-Methyl-2-(trifluoromethyl)phenylacetic acid can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis. Furthermore, this compound may affect cellular proliferation and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .
Molecular Mechanism
At the molecular level, 5-Methyl-2-(trifluoromethyl)phenylacetic acid exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For example, the interaction of 5-Methyl-2-(trifluoromethyl)phenylacetic acid with cytochrome P450 can result in the inhibition of the enzyme’s catalytic function, thereby altering the metabolic fate of other substrates. Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Dosage Effects in Animal Models
The effects of 5-Methyl-2-(trifluoromethyl)phenylacetic acid vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as the modulation of metabolic pathways and the reduction of oxidative stress. At higher doses, 5-Methyl-2-(trifluoromethyl)phenylacetic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicity .
Metabolic Pathways
5-Methyl-2-(trifluoromethyl)phenylacetic acid is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. This compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for the detoxification and elimination of 5-Methyl-2-(trifluoromethyl)phenylacetic acid from the body. Additionally, the interaction of this compound with metabolic enzymes can influence the metabolic flux and levels of other metabolites within the cell .
Transport and Distribution
The transport and distribution of 5-Methyl-2-(trifluoromethyl)phenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, influencing its intracellular concentration and localization. Furthermore, the binding of 5-Methyl-2-(trifluoromethyl)phenylacetic acid to plasma proteins can affect its distribution within the body, impacting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-Methyl-2-(trifluoromethyl)phenylacetic acid is an important factor in determining its biochemical activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of 5-Methyl-2-(trifluoromethyl)phenylacetic acid within these organelles can influence its interactions with other biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
2-[5-methyl-2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-2-3-8(10(11,12)13)7(4-6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEQVNCETMDPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1421099.png)
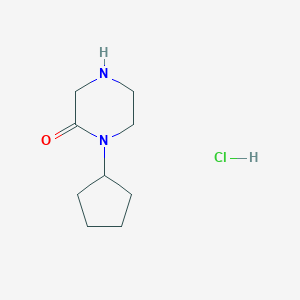
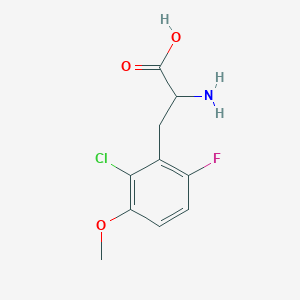
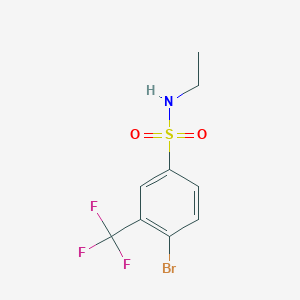

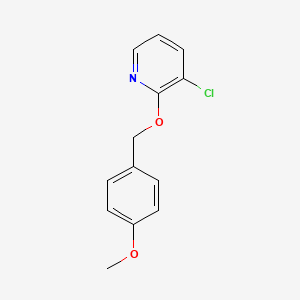
![2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1421110.png)
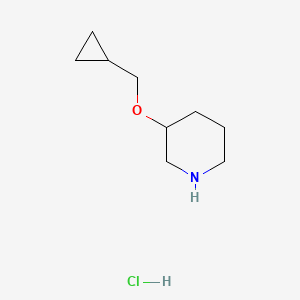
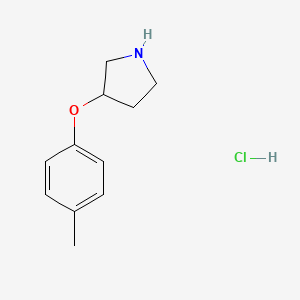


![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/structure/B1421119.png)

